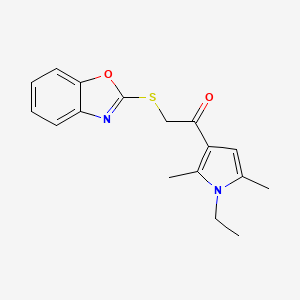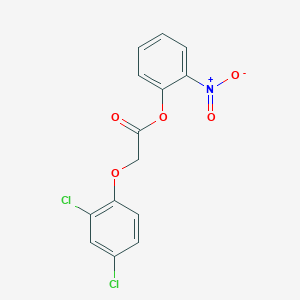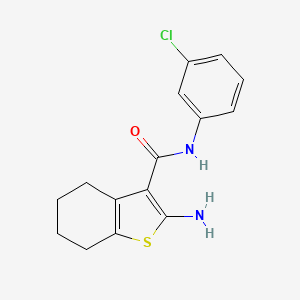![molecular formula C20H26N2O3 B5868614 2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5868614.png)
2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol is a chemical compound that belongs to the class of piperazine derivatives. It is also known as TAK-715 and is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol selectively inhibits the p38 MAPK pathway, which is involved in the regulation of various cellular processes such as inflammation, apoptosis, and cell differentiation. It binds to the ATP-binding site of p38 MAPK and prevents its activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in various preclinical studies. It has been demonstrated to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in vitro and in vivo. It has also been shown to inhibit the proliferation and migration of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol in lab experiments is its selectivity towards the p38 MAPK pathway, which allows for the specific targeting of this pathway without affecting other signaling pathways. However, one of the limitations is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on 2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol. One of the directions is the development of more potent and selective inhibitors of the p38 MAPK pathway for the treatment of various diseases. Another direction is the investigation of the potential synergistic effects of 2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol with other drugs or therapies in the treatment of diseases such as cancer. Additionally, the development of novel drug delivery systems for 2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol can improve its bioavailability and efficacy in vivo.
Métodos De Síntesis
The synthesis of 2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol involves the reaction of 2-ethoxy-6-bromomethylphenol with 4-(2-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential therapeutic applications in various diseases such as rheumatoid arthritis, osteoarthritis, and cancer. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
2-ethoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-3-25-19-10-6-7-16(20(19)23)15-21-11-13-22(14-12-21)17-8-4-5-9-18(17)24-2/h4-10,23H,3,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHUDWAEFYJZBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-[3-methoxy-4-(2-phenylethoxy)benzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5868535.png)
![benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5868541.png)
![ethyl 7-methyl-8-phenyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5868545.png)
![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5868550.png)






![2-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5868602.png)
![2-[(carboxymethyl)sulfinyl]benzoic acid](/img/structure/B5868608.png)

